Zirconium ammonium carbonate

Description

Properties

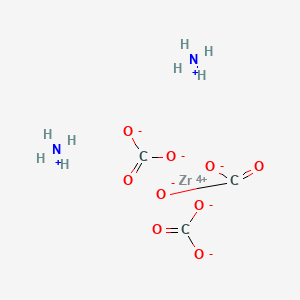

Molecular Formula |

C3H8N2O9Zr |

|---|---|

Molecular Weight |

307.33 g/mol |

IUPAC Name |

diazanium;zirconium(4+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2H3N.Zr/c3*2-1(3)4;;;/h3*(H2,2,3,4);2*1H3;/q;;;;;+4/p-4 |

InChI Key |

PVBGYEYPRBAAIH-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Zr+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Zirconium Ammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium Ammonium (B1175870) Carbonate (AZC) is a versatile inorganic compound widely utilized across various industries, most notably as a crosslinking agent in coatings, adhesives, and the paper industry.[1][2] It is an alkaline, aqueous solution containing anionic hydroxylated zirconium polymers.[1][3] This technical guide provides a comprehensive overview of the core chemical properties of AZC, including detailed experimental protocols and data presented for clarity and comparison.

General Chemical and Physical Properties

Zirconium ammonium carbonate is typically supplied as a clear, colorless to slightly yellow aqueous solution with a faint odor of ammonia (B1221849).[3][4] While various molecular formulas are reported depending on the specific complex, a common representation is (NH₄)₂[Zr(OH)₂(CO₃)₂].[5]

Table 1: General Properties of this compound

| Property | Value | References |

| Appearance | Clear, colorless to pale yellow liquid | [3][4] |

| Odor | Mildly ammoniacal | [4] |

| Molecular Formula | (NH₄)₂[Zr(OH)₂(CO₃)₂] (representative) | [5] |

| CAS Number | 68309-95-5 | [6] |

| pH of Solution | 9.0 - 10.0 | [3][4] |

| Density | Approximately 1.36 - 1.38 g/mL at 25°C | [7][8] |

| Solubility in Water | Highly soluble | [5][6] |

| Stability | Stable at ambient temperatures for at least 6-8 months in a sealed container. May become unstable and gel at high temperatures. Should not be subjected to a pH below 7. | [3][4] |

Synthesis of this compound

This compound solutions are typically synthesized by reacting a zirconium source, such as zirconium basic carbonate or zirconium oxychloride, with an ammonium carbonate solution. The reaction conditions can be controlled to produce stable solutions with desired concentrations.

Experimental Protocol: Synthesis from Zirconium Oxychloride

This protocol is adapted from a method described for preparing an AZC wet strengthening agent.[9]

Objective: To synthesize a stable aqueous solution of this compound.

Materials:

-

Zirconium oxychloride (ZrOCl₂·8H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Ammonia solution (25%)

-

Potassium carbonate (K₂CO₃) (optional, for stabilization)

-

Tartaric acid (optional, as a stabilizer)

-

Deionized water

-

Four-necked flask equipped with a stirrer, thermometer, and dropping funnels

Procedure:

-

Prepare a zirconium oxychloride solution by dissolving 50g of ZrOCl₂·8H₂O in 30g of deionized water.

-

Prepare an ammonium bicarbonate solution by dissolving 35g of NH₄HCO₃ in 80g of deionized water.

-

In the four-necked flask, heat the environment to 45°C.

-

Add one-third of the zirconium oxychloride solution to the flask and begin stirring.

-

Simultaneously, start to slowly drip the ammonium bicarbonate solution and the remaining zirconium oxychloride solution into the flask.

-

Add approximately 15g of ammonia solution to adjust and maintain the system pH at around 6.

-

Continue stirring for 5 hours. A white precipitate will form.

-

Slowly add additional ammonium bicarbonate and optionally potassium carbonate to the solution containing the white precipitate.

-

Continue stirring for a specified period until the liquid becomes transparent.

-

For enhanced stability, a stabilizer such as tartaric acid can be added at the end of the reaction.[5]

-

The final product is a clear, aqueous solution of this compound.

References

- 1. JP2013075813A - Ammonium zirconium carbonate aqueous solution - Google Patents [patents.google.com]

- 2. bmta.researchcommons.org [bmta.researchcommons.org]

- 3. Ammonium zirconium carbonate (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]

- 4. bhalla-zircon.com [bhalla-zircon.com]

- 5. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 6. zirconiumindia.in [zirconiumindia.in]

- 7. Ammonium zirconium(IV) carbonate solution in H2O, contains 1-2% tartaric acid as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 8. 碳酸锆铵(IV) 溶液 in H2O, contains 1-2% tartaric acid as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN102515272A - Method for preparing ammonium zirconium carbonate wet strengthening agent - Google Patents [patents.google.com]

An In-depth Technical Guide to Zirconium Ammonium Carbonate: Structure, Properties, and Protocols

Abstract: Zirconium Ammonium (B1175870) Carbonate (AZC) is a versatile inorganic compound widely utilized as a crosslinking agent and binder in various industrial and scientific applications. Its efficacy stems from a complex and dynamic chemical nature, particularly in aqueous solutions where it exists as a range of anionic hydroxylated zirconium polymers. This guide provides a comprehensive overview of the molecular structure, chemical formulas, and physicochemical properties of AZC. It further details experimental protocols for its synthesis and characterization and illustrates key structural and mechanistic concepts through diagrams for researchers, scientists, and professionals in drug development.

Molecular Formula and Nomenclature

The term "Zirconium Ammonium Carbonate" does not refer to a single, simple compound but rather to a family of complex zirconium species, particularly in its common aqueous form. This complexity leads to several representations of its chemical formula in scientific literature. The composition can vary based on the synthesis method, concentration, and age of the solution.[1]

Commercially available AZC is typically an alkaline, aqueous solution containing anionic, hydroxylated zirconium polymers.[2][3] However, specific crystalline forms have been isolated and characterized. The ambiguity in its formula highlights the dynamic equilibrium of zirconium species in a carbonate-rich aqueous environment.

Table 1: Common Chemical Formulas and Molecular Weights of this compound Species

| Chemical Formula | IUPAC Name | Molecular Weight ( g/mol ) | Reference |

| (NH₄)₂[Zr(OH)₂(CO₃)₂] | Diammonium bis(carbonato-O)dihydroxyzirconate(2-) | 281.33 | [4][5] |

| (NH₄)₃[Zr(OH)(CO₃)₃]·2H₂O | Triammonium tris(carbonato)hydroxyzirconate(3-) dihydrate | 374.38 | [6][7] |

| C₃H₈N₂O₉Zr | Diazanium;zirconium(4+);tricarbonate | 307.33 | [2][8] |

| CH₂O₃·xH₃N·xZr | Carbonic acid, ammonium zirconium salt | Variable | [9] |

Molecular Structure

The structure of AZC is highly dependent on its physical state (solid vs. aqueous solution) and the chemical environment (pH, concentration).

Aqueous Solution Structure

In aqueous solutions, AZC exists as polymeric or oligomeric chains. These structures are formed by zirconium atoms linked via hydroxyl (-OH) bridges. The carbonate ions and remaining hydroxyl groups act as ligands, coordinating to the zirconium centers and rendering the overall polymer anionic. These polymeric chains are crucial for AZC's function as a crosslinker.

Under specific conditions of high carbonate and ammonium concentrations, research has shown that the polymeric species can depolymerize to form a monomeric complex, [Zr(CO₃)₄]⁴⁻ .[10][11] In this complex, four carbonate ions act as bidentate ligands, coordinating to a central zirconium ion.[10][12] This monomeric species is a key subject of study for understanding the fundamental coordination chemistry of zirconium in these solutions.

Solid-State Structure

The crystalline form, (NH₄)₃Zr(OH)(CO₃)₃·2H₂O, reveals a dimeric structure where two zirconium atoms are bridged by two hydroxyl groups.[7] Each zirconium atom is further coordinated by three bidentate carbonate groups. This arrangement results in a distorted dodecahedron of oxygen atoms surrounding each zirconium center. The ammonium ions and water molecules stabilize the crystal lattice through electrostatic interactions and hydrogen bonding.

Physicochemical Properties

The properties of AZC are often reported for its aqueous solution form, which is most relevant to its applications.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value | Conditions/Notes | Reference |

| Appearance | White or light yellow powder; clear, colorless liquid in solution | Solid and aqueous forms | [3][4] |

| Density | ~2.7 g/cm³ | For the solid compound | [4] |

| Solubility | Highly soluble in water | Forms a clear, alkaline solution | [4][9] |

| pH | 9 - 10 | For a 1% aqueous solution | [13] |

| Thermal Stability | Stable at room temperature. Decomposes upon heating. | Gelling can occur at high temperatures. Stable up to 70°C in solution. | [4][14][15] |

| Decomposition Point | ~300 °C | For the solid form | [4] |

Synthesis and Experimental Protocols

AZC can be synthesized through several routes, typically involving the reaction of a zirconium source with an ammonium carbonate or bicarbonate solution. The precise control of reaction parameters is crucial for the stability and properties of the final product.[1]

Synthesis from Zirconium Oxychloride

This protocol is adapted from methodologies described in the literature for producing a stable AZC solution.[16]

-

Preparation of Reactants:

-

Dissolve 50g of zirconium oxychloride (ZrOCl₂) in 30g of deionized water.

-

Separately, dissolve 25-35g of ammonium bicarbonate (NH₄HCO₃) in 80g of deionized water.

-

-

Reaction:

-

In a four-neck flask maintained at 45°C, add one-third of the zirconyl chloride solution.

-

Begin the simultaneous dropwise addition of the remaining zirconyl chloride solution and the ammonium bicarbonate solution under constant stirring.

-

Monitor and adjust the pH of the system using ammonia (B1221849) solution (e.g., to pH 4-6).

-

Continue stirring for 4-5 hours at the reaction temperature.

-

-

Stabilization:

-

Slowly add an additional 20g of ammonium bicarbonate and 10g of potassium carbonate, stirring for 1 hour until fully dissolved.

-

Optionally, add a stabilizer such as 4g of tartaric acid and continue stirring for 10 minutes.

-

-

Final Product:

-

The resulting product is a clear, water-white liquid solution of AZC.

-

Protocol for Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of AZC.

-

Sample Preparation: Place 5-10 mg of a dried AZC sample into a TGA pan (e.g., alumina (B75360) or platinum).

-

Test Procedure:

-

Place the pan into the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.

-

Use a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Onset of Decomposition: Determine the temperature at which significant weight loss begins.

-

Decomposition Stages: Identify distinct weight loss steps, which may correspond to the loss of water, ammonia, and carbon dioxide.

-

Residual Weight: Measure the percentage of material remaining at the end of the analysis, which typically corresponds to zirconium oxide (ZrO₂).

-

Protocol for FTIR-ATR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a powerful technique for identifying the functional groups present in AZC and studying its reaction chemistry.[17][18][19]

-

Sample Preparation: Apply a small amount of the AZC solution or solid powder directly onto the ATR crystal.

-

Data Collection:

-

Press the sample against the crystal to ensure good contact.

-

Collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Analysis:

-

Identify characteristic absorption bands for O-H stretching (water, hydroxides), N-H stretching (ammonium), and C=O stretching (carbonate).

-

Compare spectra of different batches or aged samples to assess structural consistency and changes over time.

-

Mechanism of Action: Crosslinking

The primary function of AZC is to act as a crosslinker for polymers containing active functional groups, such as carboxyl (-COOH) and hydroxyl (-OH) groups found in starches, proteins, and latex binders.[3][20][21]

The crosslinking mechanism is a controlled decomposition process driven by drying.[21]

-

Initial Interaction: In the wet state, the anionic zirconium polymer chains interact weakly with the functional groups on the polymer binder, possibly through hydrogen bonding.[22][23]

-

Activation by Drying: As the system is dried, the evaporation of water, ammonia, and carbon dioxide destabilizes the zirconium complex.[14][21]

-

Bond Formation: This destabilization generates highly reactive cationic zirconium sites. These sites rapidly react with the carboxyl or hydroxyl groups on adjacent polymer chains, forming strong, irreversible covalent or coordinate bonds.[14][21] This process creates a robust three-dimensional network, enhancing properties like water resistance, strength, and adhesion.

Applications in Research and Development

Given its role as an effective, formaldehyde-free crosslinker, AZC is relevant in several advanced applications:

-

Paper and Coatings: It is widely used to insolubilize binders in paper coatings, improving printability and water resistance.[3]

-

Adhesives and Binders: Enhances the strength and durability of various adhesive formulations.[4]

-

Pharmaceuticals: Used as a binder and stabilizer in some pharmaceutical preparations.[4]

-

Biomaterials: Its ability to crosslink natural polymers like starch and cellulose (B213188) is being explored for creating novel bio-based films and hydrogels.[22][23]

Conclusion

This compound is a chemically complex but highly effective material. Its molecular structure in aqueous solution is best described as a dynamic equilibrium of anionic hydroxylated zirconium polymers, which can, under certain conditions, form a monomeric [Zr(CO₃)₄]⁴⁻ complex. This polymeric nature is central to its primary function as a crosslinker, a process driven by a controlled decomposition upon drying to form stable linkages with functionalized polymers. The detailed protocols and structural models presented in this guide offer a foundational understanding for researchers and scientists aiming to utilize and innovate with this versatile compound.

References

- 1. Ammonium zirconium carbonate | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 4. nbinno.com [nbinno.com]

- 5. Ammonium zirconium carbonate | C2H10N2O8Zr | CID 163210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JP2013075813A - Ammonium zirconium carbonate aqueous solution - Google Patents [patents.google.com]

- 7. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 8. This compound | C3H8N2O9Zr | CID 9883023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 22829-17-0: Ammonium zirconium carbonate | CymitQuimica [cymitquimica.com]

- 10. A monomeric [Zr(CO3)4](4-) complex in an ammonium zirconium carbonate aqueous solution studied by extended X-ray absorption fine structure, Raman and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A monomeric [Zr(CO3)4]4− complex in an ammonium zirconium carbonate aqueous solution studied by extended X-ray absorption fine structure, Raman and nuclear magnetic resonance spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Ammonium Zirconium Carbonate Manufacturer,Ammonium Zirconium Carbonate Supplier [zirconiumindia.in]

- 14. Ammonium zirconium carbonate (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]

- 15. bhalla-zircon.com [bhalla-zircon.com]

- 16. CN102515272A - Method for preparing ammonium zirconium carbonate wet strengthening agent - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. AZC Reactions with Carboxyl Groups - Dixon Chew [dixonchew.co.uk]

- 22. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 23. researchgate.net [researchgate.net]

Synthesis of Zirconium Ammonium Carbonate from Zirconium Oxychloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of zirconium ammonium (B1175870) carbonate from zirconium oxychloride. The following sections provide comprehensive experimental protocols, a summary of key quantitative data, and a visual representation of the synthesis workflow, designed to assist researchers and professionals in the successful preparation of this versatile zirconium compound.

Introduction

Zirconium ammonium carbonate (AZC) is a key intermediate in the production of various zirconium compounds and finds applications in diverse fields, including the manufacturing of catalysts, ceramics, and pharmaceuticals. The synthesis from zirconium oxychloride is a common and economically viable route. This process typically involves the controlled precipitation of a zirconium species from an aqueous solution of zirconium oxychloride by the addition of an ammonium carbonate or bicarbonate solution. Precise control over reaction parameters such as temperature, pH, and reactant molar ratios is crucial for obtaining a product with the desired chemical and physical properties.

Experimental Protocols

The synthesis of this compound from zirconium oxychloride generally proceeds via the reaction of an aqueous solution of zirconium oxychloride with an ammonium carbonate or bicarbonate solution, often with the addition of ammonia (B1221849) to control the pH. The resulting product can be a solution or a precipitate, depending on the specific conditions.

General Synthesis of an Ammonium Zirconium Carbonate Solution

This protocol is adapted from a method for preparing an ammonium zirconium carbonate solution, which can be used as a wet strengthening agent.[1]

Materials:

-

Zirconium oxychloride (ZrOCl₂·8H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Ammonia solution (e.g., 25% aqueous solution)

-

Potassium carbonate (K₂CO₃) (optional, for stabilization)

-

Tartrate (optional, as a stabilizer)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve 50g of zirconium oxychloride in 30g of deionized water to create the zirconyl chloride solution.

-

Dissolve 25g of ammonium bicarbonate in 80g of deionized water to create the ammonium bicarbonate solution.

-

-

Initial Reaction and Precipitation:

-

In a four-hole boiling flask equipped with a stirrer, add one-third of the zirconyl chloride solution and heat to 45°C.

-

Begin to slowly drip the ammonium bicarbonate solution and the remaining zirconyl chloride solution into the flask while stirring.

-

Add approximately 9.6g of ammonia solution to adjust and maintain the pH of the system at 4. Stir for 4 hours. A white precipitate will form.

-

-

Redissolution and Stabilization:

-

While continuing to stir, slowly add 20g of ammonium bicarbonate and 10g of potassium carbonate. Continue stirring for 1 hour until the precipitate fully dissolves, resulting in a transparent liquid.

-

For enhanced stability, 4g of tartrate can be added to the final system, followed by an additional 10 minutes of stirring.

-

Synthesis of Basic Zirconium Carbonate Precipitate

This protocol describes the formation of a gelatinous precipitate of basic zirconium carbonate.[2][3]

Materials:

-

Zirconium oxychloride solution (acidified)

-

Ammonium carbonate solution

Procedure:

-

An acid solution of zirconyl chloride is reacted with an aqueous solution of ammonium carbonate.[2]

-

This reaction leads to the formation of a gelatinous precipitate of basic zirconium carbonate.[2][3]

-

Note: This precipitate is often difficult to filter and wash due to its gelatinous nature.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described synthesis methods.

Table 1: Reactant Quantities and Ratios

| Parameter | Value | Reference |

| Zirconium Oxychloride | 50 g | [1] |

| Water for Zirconium Oxychloride | 30 g | [1] |

| Ammonium Bicarbonate (initial) | 25 g | [1] |

| Water for Ammonium Bicarbonate | 80 g | [1] |

| Ammonia Solution | 9.6 g | [1] |

| Ammonium Bicarbonate (for redissolution) | 20 g | [1] |

| Potassium Carbonate | 10 g | [1] |

| Tartrate Stabilizer | 4 g | [1] |

| Molar Ratio ZrOCl₂ : NH₄HCO₃ | 1:5 to 1:10 | [1] |

| Molar Ratio NH₄HCO₃ : Ammonia Solution | 1:1 to 5:1 | [1] |

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Value | Reference |

| Reaction Temperature | 30 - 60 °C | [1] |

| pH (initial) | 4 - 6 | [1] |

| Stirring Time | 2 - 6 hours | [1] |

| Final Product Form | Water white liquid | [1] |

| Solid Content | 30% | [1] |

| Final pH | 8.7 | [1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for obtaining an ammonium zirconium carbonate solution.

Caption: Workflow for the synthesis of an ammonium zirconium carbonate solution from zirconium oxychloride.

Reaction Mechanism and Considerations

The synthesis of this compound from zirconium oxychloride is a complex process involving hydrolysis, polymerization, and complexation. Initially, the zirconyl chloride in aqueous solution exists as a tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. The addition of a carbonate source, such as ammonium carbonate or bicarbonate, leads to the precipitation of basic zirconium carbonate. This precipitate is often gelatinous and difficult to handle.[2][3]

The subsequent addition of excess ammonium carbonate and an increase in pH leads to the depolymerization of the basic zirconium carbonate and the formation of soluble carbonato-zirconate complexes.[4] The final product in solution is often a complex mixture of anionic hydroxylated zirconium polymers. The exact nature of the species in solution is highly dependent on the molar ratios of the reactants and the final pH of the solution. The use of stabilizers like tartrate can help to prevent re-precipitation and gelation upon storage.

References

- 1. CN102515272A - Method for preparing ammonium zirconium carbonate wet strengthening agent - Google Patents [patents.google.com]

- 2. CA1042179A - Production of zirconium carbonate - Google Patents [patents.google.com]

- 3. US3961026A - Method of producing basic zirconium carbonate - Google Patents [patents.google.com]

- 4. JP2013075813A - Ammonium zirconium carbonate aqueous solution - Google Patents [patents.google.com]

Zirconium Ammonium Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of zirconium ammonium (B1175870) carbonate (AZC) chemistry. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where zirconium compounds are of interest. This guide covers the synthesis, chemical and physical properties, thermal decomposition, and key applications of AZC, with a focus on providing structured data and detailed experimental insights.

Introduction to Zirconium Ammonium Carbonate

This compound is a complex inorganic compound that exists as a clear, alkaline aqueous solution.[1] It is not typically isolated as a stable, dry solid. The solution contains anionic, hydroxylated, and carbonated zirconium polymers.[2] The exact molecular structure in solution is complex and can vary depending on factors such as concentration, pH, and the molar ratio of carbonate to zirconium.[3][4] Spectroscopic studies suggest the presence of species where carbonate ions act as bidentate ligands to the zirconium center.[5] In some conditions, a monomeric complex, [Zr(CO₃)₄]⁴⁻, has been identified.[5]

The chemistry of AZC is largely dictated by the high charge density of the Zr⁴⁺ ion, which leads to extensive hydrolysis and polymerization in aqueous solutions.[6] It is widely used as a crosslinking agent in various industrial applications, including paper and coatings manufacturing, due to its ability to form strong bonds with polymers containing carboxyl or hydroxyl groups.[6][7]

Synthesis of this compound

This compound solutions are typically synthesized through the reaction of a zirconium source with a carbonate source in an aqueous ammoniacal solution. The two primary industrial routes for its synthesis are from zirconium basic carbonate and zirconium oxychloride.

Synthesis from Zirconium Basic Carbonate

A common method for preparing AZC solutions involves the reaction of zirconium basic carbonate (ZBC), Zr(OH)₂(CO₃), with an aqueous solution of ammonium carbonate.[8] The molar ratio of ammonium carbonate to zirconium is a critical parameter that influences the stability and concentration of the final solution.[8] While historically a 3:1 molar ratio was used, more stable and concentrated solutions are often prepared with a carbonate to zirconium molar ratio not exceeding 2.05.[8] To prevent crystallization in concentrated solutions, the molar ratio of ammonium carbonate to ZBC is often limited to a maximum of 1.5.[9] The reaction can be facilitated by gentle heating.[9]

Synthesis from Zirconium Oxychloride

An alternative and cost-effective synthesis route utilizes zirconium oxychloride (ZrOCl₂) as the zirconium precursor. This method involves the controlled precipitation of AZC by reacting an aqueous solution of zirconium oxychloride with an aqueous solution of ammonium bicarbonate and ammonia (B1221849).[6] The reaction temperature is typically maintained between 30°C and 60°C.[8]

The logical workflow for the synthesis of this compound is depicted below.

Chemical and Physical Properties

This compound is primarily available and used as an aqueous solution. Its properties are therefore described in this form.

Physical Properties

Commercial AZC solutions are typically clear, colorless to pale yellow liquids with a slight ammoniacal odor.[7] Key physical properties are summarized in the table below.

| Property | Typical Value | Citations |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Odor | Slight ammoniacal | [7] |

| ZrO₂ Content | ~20% w/w | [1] |

| pH (1% solution) | ~9-10 | [10] |

| Specific Gravity | 1.36 - 1.38 g/cm³ | [2] |

| Viscosity @ 25°C | 5 - 6 cps | [2] |

| Solubility in Water | Soluble | [10] |

Chemical Properties

Stability: AZC solutions are stable at ambient temperatures for several months when stored in a sealed container.[2] However, they can become unstable and form gels at elevated temperatures.[2] The stability is influenced by the carbonate to zirconium molar ratio, with lower ratios generally leading to more stable, concentrated solutions.[8] Stabilizers, such as tartaric acid (1-2%), are sometimes added to commercial formulations to enhance shelf-life and prevent gelation.[11]

Reactivity: The reactivity of AZC is centered around the zirconium species in solution. It is a reactive compound that can undergo various chemical reactions.[10] In acidic conditions, it will decompose.[10] Its primary industrial application stems from its ability to act as a crosslinking agent for polymers containing carboxyl and hydroxyl groups.[6][7] This crosslinking reaction is driven by the decomposition of the complex upon drying.[12]

Hydrolysis: The zirconium ions in an aqueous solution undergo extensive hydrolysis, leading to the formation of various monomeric and polymeric hydroxo and oxo-bridged species.[6] The speciation is highly dependent on pH and concentration.[6]

Thermal Decomposition

Upon heating, this compound solutions and the intermediate solid phases decompose. The decomposition process involves the loss of volatile components, including water, ammonia, and carbon dioxide, ultimately leading to the formation of zirconium oxide (zirconia).[2]

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for studying this process. While detailed data for pure, isolated AZC is scarce, analysis of related compounds and commercial solutions indicates a multi-stage decomposition. The initial weight loss is attributed to the evaporation of water, followed by the decomposition of the carbonate and ammonium components at higher temperatures. The final product of thermal decomposition in an oxidizing atmosphere is zirconium dioxide (ZrO₂).

The general pathway for the thermal decomposition is illustrated below.

Mechanism of Action as a Crosslinking Agent

The primary function of this compound in many applications is as a crosslinking agent for polymers containing functional groups like carboxyl (-COOH) and hydroxyl (-OH). This is particularly relevant in the paper and coatings industries.

The crosslinking mechanism is a controlled decomposition process. As the AZC-containing formulation (e.g., a coating) is dried, water and ammonia are evaporated. This destabilizes the zirconium carbonate complex, leading to the loss of carbon dioxide and the formation of reactive cationic zirconium species.[12] These highly reactive zirconium species then coordinate with the carboxyl or hydroxyl groups on the polymer chains, forming strong, irreversible covalent bonds.[12] When a single zirconium polymer chain reacts with functional groups on different polymer backbones, a crosslinked network is formed.

The crosslinking workflow is depicted in the following diagram.

Experimental Protocols

The following sections provide generalized experimental protocols based on information from various sources. These should be adapted and optimized for specific laboratory conditions and desired product specifications.

Synthesis of this compound Solution from Zirconium Basic Carbonate

Objective: To prepare a stable aqueous solution of this compound.

Materials:

-

Zirconium basic carbonate (ZBC)

-

Ammonium carbonate

-

Deionized water

-

Stirring hotplate

-

Beakers and other standard laboratory glassware

Procedure:

-

Determine the desired final concentration and carbonate-to-zirconium molar ratio. A molar ratio of ammonium carbonate to ZBC of 1.5:1 is a good starting point.[9]

-

In a beaker, dissolve the calculated amount of ammonium carbonate in deionized water with stirring.

-

Gently heat the ammonium carbonate solution to 55-60°C.[8]

-

Slowly add the zirconium basic carbonate powder to the warm ammonium carbonate solution while maintaining vigorous stirring.

-

Continue stirring at 55-60°C until all the zirconium basic carbonate has dissolved and the solution is clear. This may take several hours.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted solids or impurities.

-

Store the final solution in a tightly sealed container.

Synthesis of this compound Solution from Zirconium Oxychloride

Objective: To prepare an aqueous solution of this compound via controlled precipitation.

Materials:

-

Zirconium oxychloride (ZrOCl₂)

-

Ammonium bicarbonate

-

Ammonia solution

-

Deionized water

-

Jacketed reaction vessel with overhead stirrer and temperature control

-

Dropping funnels

Procedure:

-

Prepare an aqueous solution of zirconium oxychloride.

-

In a separate vessel, prepare an aqueous solution of ammonium bicarbonate and ammonia.

-

Heat the jacketed reaction vessel containing the zirconium oxychloride solution to the desired reaction temperature (e.g., 45°C) with stirring.[8]

-

Slowly add the ammonium bicarbonate/ammonia solution to the zirconium oxychloride solution via a dropping funnel over a period of several hours. A white precipitate will form.

-

After the addition is complete, continue stirring at the reaction temperature for a specified period to ensure the reaction goes to completion.

-

The resulting precipitate can be further processed depending on the desired final product form (e.g., redissolved to form a clear solution).

Quality Control and Analysis

A comprehensive quality control program for this compound solutions should include the following analyses:

-

Zirconium Content (as %ZrO₂): This can be determined by gravimetric analysis after precipitation of zirconium hydroxide (B78521) with ammonia and subsequent calcination to ZrO₂.

-

pH Measurement: A calibrated pH meter should be used to measure the pH of the solution (or a diluted sample).

-

Specific Gravity: Determined using a hydrometer or a pycnometer at a specified temperature.

-

Viscosity: Measured using a viscometer at a controlled temperature.

-

Stability Test: The solution can be heated at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours) to check for any signs of gelation or precipitation.[2]

-

Spectroscopic Analysis (FTIR/Raman): These techniques can be used to characterize the carbonate and other functional groups in the complex and to identify the presence of specific zirconium-carbonate species.[5][13][14]

Applications in Research and Drug Development

While the primary large-scale applications of this compound are industrial, its unique chemistry offers potential in research and development, including:

-

Precursor for Zirconia Nanomaterials: AZC can be used as a precursor for the synthesis of zirconium dioxide (zirconia) nanoparticles with controlled size and morphology through thermal decomposition.[11] Zirconia nanomaterials are of interest in drug delivery, bioceramics, and catalysis.

-

Crosslinking of Biopolymers: The ability of AZC to crosslink polymers with hydroxyl and carboxyl groups can be explored for the modification of biopolymers used in drug delivery systems, such as hydrogels and films, to control drug release and enhance mechanical properties.

-

Catalysis: Zirconium compounds are known to act as catalysts in various organic reactions. AZC can be a precursor for the synthesis of zirconium-based catalysts.[10]

Conclusion

This compound is a versatile chemical with a complex but fascinating aqueous chemistry. Its properties are dominated by the hydrolytic and polymeric nature of zirconium in solution. While its large-scale applications are well-established, a deeper understanding of its fundamental chemistry, particularly the speciation and stability of the zirconium-carbonate complexes, will open up new avenues for its use in advanced materials, catalysis, and potentially in the pharmaceutical sciences. This guide provides a solid foundation for professionals working with or interested in the chemistry of this compound.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. bhalla-zircon.com [bhalla-zircon.com]

- 3. researchgate.net [researchgate.net]

- 4. air.repo.nii.ac.jp [air.repo.nii.ac.jp]

- 5. A monomeric [Zr(CO3)4]4− complex in an ammonium zirconium carbonate aqueous solution studied by extended X-ray absorption fine structure, Raman and nuclear magnetic resonance spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 8. Ammonium zirconium carbonate | Benchchem [benchchem.com]

- 9. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 10. Ammonium Zirconium Carbonate Manufacturer,Ammonium Zirconium Carbonate Supplier [zirconiumindia.in]

- 11. 碳酸锆铵(IV) 溶液 in H2O, contains 1-2% tartaric acid as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Zirconium Ammonium Carbonate: A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Zirconium Ammonium Carbonate (AZC), a versatile inorganic crosslinking agent. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key data, safety information, and potential applications, with a focus on its chemical properties and handling protocols.

Core Properties and Identification

This compound is a clear, alkaline aqueous solution containing anionic hydroxylated zirconium polymers.[1] It is known for its effectiveness as a crosslinker for various polymers and binders.[2]

| Property | Value | Source |

| CAS Number | 68309-95-5, 22829-17-0 | [2][3][4][5] |

| Molecular Formula | (NH₄)₂[Zr(CO₃)₂(OH)₂] | [6] |

| Appearance | Clear, aqueous alkaline solution | [1][2] |

| Odor | Ammoniacal | [2] |

| Zirconium Dioxide (ZrO₂) Content | Approximately 20% | [2] |

| Density | ~1.38 - 1.87 g/cm³ | [3] |

| Melting Point | Decomposes before melting | [3] |

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is crucial for its handling in a laboratory or industrial setting. The following table summarizes the key hazard and safety information.

| Hazard Category | Description | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation (H319).[6] | Wear protective eye/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[6] |

| Skin Contact | May cause skin irritation upon prolonged contact. | Wear protective gloves (P280). Wash skin thoroughly after handling (P264).[6] |

| Inhalation | May cause respiratory irritation. | Use only with adequate ventilation. Avoid breathing mist or vapor.[6][7] |

| Ingestion | Harmful if swallowed. | Do not ingest. If swallowed, rinse mouth with water.[6] |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][6] | |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-impermeable gloves, and appropriate respiratory protection when ventilation is inadequate.[7] |

Applications in Research and Development

While widely used in the paper and coatings industries as a binder insolubilizer and crosslinking agent[1][2][5], the properties of this compound lend themselves to potential applications in research and drug development, including:

-

Biomaterial Scaffolds: Its crosslinking capabilities can be explored for the fabrication of biocompatible and biodegradable scaffolds for tissue engineering.

-

Drug Delivery Systems: The formation of zirconium-based nanoparticles or hydrogels could be investigated for controlled-release drug delivery.

-

Catalysis: Zirconium compounds are known for their catalytic activity, suggesting potential use in novel synthetic pathways.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for evaluating this compound as a crosslinking agent for a novel biopolymer hydrogel.

Logical Relationship: Safety Handling Protocol

This diagram outlines the logical steps to be taken when handling this compound in a laboratory setting.

References

- 1. Ammonium zirconium carbonate (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]

- 2. Ammonium Zirconium Carbonate, CAS Number: 68309-95-5 - Dixon Chew [dixonchew.co.uk]

- 3. Ammonium Zirconium Carbonate Manufacturer,Ammonium Zirconium Carbonate Supplier [zirconiumindia.in]

- 4. Ammonium zirconium carbonate | 22829-17-0 - BuyersGuideChem [buyersguidechem.com]

- 5. parchem.com [parchem.com]

- 6. aquabond.ca [aquabond.ca]

- 7. echemi.com [echemi.com]

Navigating the Solubility Landscape of Zirconium Ammonium Carbonate: A Technical Guide

For Immediate Release

Introduction to Zirconium Ammonium (B1175870) Carbonate

Zirconium ammonium carbonate, with the chemical formula (NH₄)₂[Zr(OH)₂(CO₃)₂], is a complex inorganic compound that exists in aqueous solutions as anionic hydroxylated zirconium polymers.[1] It is generally described as a white or light-yellow powder that is highly soluble in water, forming a clear solution.[2] Commercially available solutions are often alkaline and may contain stabilizers like tartaric acid. The stability of these solutions can be influenced by temperature, with the potential for gelation at elevated temperatures.[3] Evaporation of the aqueous solution can lead to decomposition with the loss of ammonia (B1221849) and carbon dioxide.[3]

Aqueous Solubility

Multiple sources confirm that this compound is soluble in water.[2][4][5] However, specific quantitative data regarding its solubility limit (e.g., in g/100 mL) at various temperatures is not well-documented in publicly accessible literature. The compound's polymeric nature in solution suggests that its solubility behavior may be complex and influenced by factors such as pH, concentration, and the presence of other ions.[1]

Solubility in Organic Solvents

There is a significant lack of published data on the solubility of this compound in organic solvents. Generally, inorganic salts, particularly complex ones, tend to have limited solubility in non-polar organic solvents.[6] However, solubility may be observed in polar aprotic solvents. Without experimental data, any statements on its solubility in specific organic solvents would be speculative. To address this knowledge gap, a detailed experimental protocol for determining solubility is provided in Section 5.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: For most salts, solubility in water increases with temperature. However, the stability of the this compound complex at higher temperatures needs to be considered, as decomposition could affect solubility measurements.[3]

-

pH: As an alkaline salt, the pH of the solvent is expected to significantly impact the stability and solubility of the zirconium complex.

-

Presence of other ions: The common ion effect and the formation of other complex ions can alter the solubility.

-

Solvent Polarity: For organic solvents, polarity will be a key determinant of solubility.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, the following protocols are provided for researchers to determine the solubility of this compound in various solvents.

General Experimental Workflow

The determination of solubility follows a general workflow, as illustrated in the diagram below. This involves the preparation of a saturated solution, separation of the solid and liquid phases, and quantification of the dissolved solute.

References

- 1. Ammonium zirconium carbonate | Benchchem [benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. bhalla-zircon.com [bhalla-zircon.com]

- 4. chemistry.mtsu.edu [chemistry.mtsu.edu]

- 5. Ammonium Zirconium Carbonate Manufacturer,Ammonium Zirconium Carbonate Supplier [zirconiumindia.in]

- 6. vpscience.org [vpscience.org]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Zirconium Ammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zirconium ammonium (B1175870) carbonate (AZC). It details the chemical transformations, quantitative data derived from thermal analysis, and standardized experimental protocols for investigating this behavior. This information is crucial for applications where AZC is used as a precursor for zirconia synthesis, a crosslinking agent, or in formulations where its thermal stability is a critical parameter.

Introduction

Zirconium ammonium carbonate is a water-soluble, alkaline complex containing anionic hydroxylated zirconium polymers. While its exact structure in solution can be complex, a common crystalline form is identified as (NH₄)₃ZrOH(CO₃)₃·2H₂O. Upon heating, this compound undergoes a multi-stage decomposition, releasing volatile products and ultimately yielding zirconium dioxide (ZrO₂). This controlled decomposition is fundamental to its application in various industrial processes, including the manufacturing of coatings, paper, and advanced ceramics. Understanding the temperatures at which decomposition occurs, the nature of the evolved gases, and the sequence of chemical changes is essential for process optimization and material characterization.

Thermal Decomposition Pathway

The thermal degradation of this compound is a sequential process initiated by the loss of loosely bound and coordinated water, followed by the evolution of ammonia (B1221849) and carbon dioxide, and finally the formation of zirconium oxide. The process involves the destabilization of the carbonate complex as volatile components are removed.

A proposed logical pathway for the decomposition is outlined below. This pathway is based on the general behavior of hydrated ammonium carbonate salts and available analytical data.

Quantitative Decomposition Data

The following table summarizes quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound. The data is primarily derived from a study on the production of nanosized zirconia, which provides valuable insights into the mass loss associated with different temperature ranges.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products | Thermal Event |

| Stage 1: Dehydration | Ambient – 200 | ~3% | H₂O | Endothermic |

| Stage 2: Decomposition of Complex | 200 – 550 | ~22% | NH₃, CO₂, H₂O | Endothermic |

| Final Product | > 550 | - | - | - |

| Total Mass Loss | Ambient - 550 | ~25% | - | - |

Note: The data is based on the analysis of an "ammonia zirconium carbonate" monolith in an air atmosphere. The initial weight loss is attributed to water residues, while the major loss is associated with the liberation of CO and other volatile components. The separate quantification of NH₃ and CO₂ mass loss requires evolved gas analysis.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) or differential thermal analysis (DTA), and evolved gas analysis (EGA) is recommended.

This protocol outlines a standard procedure for obtaining quantitative data on mass loss and identifying the thermal nature of decomposition events.

Objective: To determine the temperature ranges of decomposition, the percentage of mass loss at each stage, and the thermal stability of the sample.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Methodology:

-

Sample Preparation: A small amount of the dried this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the thermobalance.

-

A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600-800 °C.

-

A constant, linear heating rate (e.g., 10 °C/min) is applied.

-

-

Data Acquisition: The instrument continuously records the sample mass and the temperature difference (DTA) or heat flow (DSC) as a function of the furnace temperature.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss step.

-

The derivative of the TGA curve (DTG) is used to determine the temperature of the maximum decomposition rate for each step.

-

The DTA/DSC curve is analyzed to classify each decomposition step as endothermic (heat absorbed) or exothermic (heat released).

-

This protocol is designed to identify the chemical nature of the gaseous products released during decomposition.

Objective: To identify the volatile species (e.g., H₂O, NH₃, CO₂) evolved at each stage of the thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Methodology:

-

TGA Procedure: The TGA experiment is conducted as described in Protocol 4.1.

-

EGA Setup:

-

The outlet of the TGA furnace is connected to the inlet of the mass spectrometer using a heated transfer line (typically maintained at ~200 °C to prevent condensation of evolved gases).

-

-

MS Data Acquisition:

-

The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range (e.g., m/z 10-100).

-

The ion currents for specific m/z values corresponding to the expected products are monitored continuously throughout the TGA run. Key m/z values include:

-

H₂O: 18, 17

-

NH₃: 17, 16

-

CO₂: 44

-

-

-

Data Analysis: The intensity of the specific ion currents is plotted against temperature and correlated with the mass loss steps observed in the TGA curve to identify which gases are evolved during each decomposition stage.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical workflow for a comprehensive thermal analysis of this compound.

The Pivotal Role of Ammonium Ions in Zirconium Carbonate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the critical function of ammonium (B1175870) ions in the formulation and application of ammonium zirconium carbonate (AZC) solutions. AZC is a versatile inorganic crosslinking agent with significant applications across various industries, including paper and paperboard manufacturing, coatings, and adhesives. The stability and reactivity of these solutions are intrinsically linked to the presence and concentration of ammonium ions, which play a multifaceted role in the chemical dynamics of the zirconium species in an aqueous alkaline environment.

Core Function of Ammonium Ions: Stabilization of Zirconium Species

Ammonium zirconium carbonate solutions are clear, alkaline, and contain anionic hydroxylated zirconium polymers.[1][2] The primary role of the ammonium ion (NH₄⁺) is to act as a counter-ion, stabilizing these complex zirconium polymers in the solution. In an alkaline environment, zirconium exists as anionic hydroxylated and carbonated species. The positively charged ammonium ions balance the negative charges of these zirconium complexes, preventing their precipitation and maintaining a stable, clear solution.[1][2]

The stability of the AZC solution is crucial for its application as a crosslinker. The solution's effectiveness relies on its ability to remain in a stable, unreacted state until it is applied and dried.[3] Evaporation of water and the subsequent loss of ammonia (B1221849) and carbon dioxide are the triggers for the crosslinking reaction.[2][4]

Quantitative Data on Ammonium Zirconium Carbonate Solutions

The following tables summarize the key quantitative parameters of typical commercial and laboratory-synthesized ammonium zirconium carbonate solutions.

Table 1: Typical Physical and Chemical Properties of a Commercial AZC Solution

| Property | Value | Reference(s) |

| Zirconium Oxide (ZrO₂) Content | 20-22% w/w | [3] |

| pH | 9-10 | [3] |

| Viscosity @ 25°C | 5-6 cps | [3] |

| Specific Gravity | 1.36-1.38 | [3] |

| Solids Content | 26±2% | [3] |

| Stability @ 70°C | >24 hours | [3] |

| Ambient Temperature Stability | 6-8 months (in sealed container) | [3] |

Table 2: Synthesis Parameters for a Stable AZC Solution

| Parameter | Molar Ratio/Condition | Significance | Reference(s) |

| Carbonate to Zirconium Molar Ratio | Not greater than 2.05 | Essential for maintaining solution stability at high concentrations. | [5] |

| Ammonium Carbonate to Zirconium Basic Carbonate Molar Ratio | 1.0 to 1.5 | Prevents the gradual separation of crystals from concentrated solutions. | [5] |

| Zirconium Oxide (ZrO₂) Concentration | 18% to 22% by weight | Higher concentrations are more stable and economical for transport. | [5] |

| Stabilizer (Tartaric or Gluconic Acid) | 1-2% by weight of the final solution | Further enhances the stability of the solution. | [5] |

| pH Range for Application | 7.5 - 10 | The solution should not be subjected to a pH below 7. | [2] |

Experimental Protocols

Detailed methodologies for the preparation of ammonium zirconium carbonate solutions are crucial for ensuring their stability and reactivity. Two common methods are outlined below.

Protocol for Synthesis from Zirconium Basic Carbonate

This method involves the reaction of zirconium basic carbonate with an aqueous solution of ammonium carbonate.[5]

Materials:

-

Zirconium basic carbonate (containing ~42% by weight of ZrO₂)

-

Ammonium bicarbonate (NH₄HCO₃)

-

30% aqueous ammonia (NH₄OH)

-

Water

-

Tartaric acid (optional, for enhanced stability)

Procedure:

-

Slowly add 10.3 kg (130 moles) of solid ammonium bicarbonate to a stirred mixture of 7.4 liters of 30% aqueous ammonia (130 moles) and 8 liters of water to form a thick slurry of ammonium carbonate. This reaction is endothermic, so gentle heating may be required to return the slurry to ambient temperature.[5]

-

While stirring and maintaining the temperature, gradually add 15 kg (50 moles) of zirconium basic carbonate. The rate of addition should be controlled to maintain adequate agitation as the viscosity of the slurry increases.[5]

-

Continue stirring until the zirconium basic carbonate is fully dissolved, which may be aided by gentle heating.[5]

-

If desired, add tartaric acid (1-2% by weight of the final solution) to further stabilize the resulting ammonium zirconium carbonate solution.[5]

-

The final solution should be clear and have a ZrO₂ concentration of approximately 18-22%.[5]

Protocol for Synthesis from Zirconium Oxychloride

This method utilizes zirconium oxychloride as the zirconium source.[6]

Materials:

-

Zirconium oxychloride (ZrOCl₂)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Ammonia solution (NH₄OH)

-

Potassium carbonate (K₂CO₃)

-

Tartrate (stabilizer)

Procedure:

-

Dissolve 50g of zirconium oxychloride in 30g of water. Dissolve 35g of ammonium bicarbonate in 80g of water.[6]

-

In a four-hole boiling flask at 45°C, add one-third of the zirconium oxychloride solution.[6]

-

While stirring, begin to drip in the ammonium bicarbonate solution and the remaining zirconium oxychloride solution.[6]

-

Add 15g of ammonia solution to adjust and maintain the system pH at 6. Continue stirring for 5 hours. A white precipitate will form.[6]

-

Slowly add 20g of ammonium bicarbonate and 10g of potassium carbonate to the solution containing the white precipitate. Continue stirring for 1 hour until the precipitate is fully dissolved.[6]

-

Add 4g of tartrate as a stabilizer and continue to stir for 10 minutes.[6]

-

The final product is a clear, water-white liquid with a solid content of approximately 30% and a pH of 8.7.[6]

Signaling Pathways and Experimental Workflows

The role of ammonium ions is central to the mechanism of action of AZC as a crosslinking agent.

Crosslinking Mechanism with Hydroxyl-Containing Polymers (e.g., Starch, Cellulose)

Ammonium ions facilitate the initial interaction between the zirconium species and polymers like starch or cellulose (B213188) through hydrogen bonding.[7] Upon drying, the loss of ammonia and carbon dioxide leads to the formation of reactive zirconium species that form strong, irreversible crosslinks with the hydroxyl groups of the polymer chains.[7]

Caption: Crosslinking mechanism of AZC with hydroxyl-containing polymers.

Crosslinking Mechanism with Carboxylated Polymers

In the presence of polymers containing carboxyl groups (-COOH), the destabilization of the AZC molecule upon drying creates active zirconium sites. These sites readily react with the available carboxyl groups, leading to crosslinking when different polymer chains are involved.[4]

Caption: Crosslinking mechanism of AZC with carboxylated polymers.

Experimental Workflow for AZC Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of AZC to its application as a crosslinker in a coating formulation.

Caption: Generalized workflow for AZC synthesis and application.

Conclusion

Ammonium ions are indispensable in the formulation of stable and effective ammonium zirconium carbonate solutions. They act as crucial stabilizing agents for the anionic hydroxylated zirconium polymers in the alkaline aqueous medium. The volatile nature of the associated ammonia is ingeniously utilized in the crosslinking mechanism, where its removal upon drying triggers the formation of reactive zirconium species. A thorough understanding of the quantitative relationships between ammonium ion concentration, solution properties, and the detailed experimental conditions is paramount for the successful synthesis and application of AZC in various industrial and research settings. This guide provides a foundational understanding for professionals working with this important class of inorganic crosslinkers.

References

- 1. researchgate.net [researchgate.net]

- 2. Ammonium zirconium carbonate (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]

- 3. bhalla-zircon.com [bhalla-zircon.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 6. CN102515272A - Method for preparing ammonium zirconium carbonate wet strengthening agent - Google Patents [patents.google.com]

- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

An In-depth Technical Guide to the Polymerization of Zirconium Species in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium (Zr), a transition metal with a high charge-to-radius ratio, exhibits a complex aqueous chemistry dominated by hydrolysis and polymerization.[1] This behavior is pivotal in a multitude of applications, from the synthesis of advanced materials like zirconia nanoparticles to its use as a cross-linking agent and in catalysis.[2][3][4] Understanding and controlling the formation of various monomeric and polymeric zirconium species in solution is therefore of paramount importance for optimizing its performance in these diverse fields. This technical guide provides a comprehensive overview of the core principles governing the polymerization of zirconium species, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid researchers in this domain.

Core Concepts of Zirconium Polymerization in Aqueous Solution

The polymerization of zirconium in aqueous solution is a multifaceted process initiated by the hydrolysis of the hydrated Zr(IV) ion. Due to its high positive charge and small ionic radius, the Zr⁴⁺ ion is highly susceptible to hydrolysis, even in strongly acidic solutions.[5] This process involves the coordination of water molecules and subsequent deprotonation to form hydroxo and oxo-bridged polymeric species.

The primary mechanism involves a series of hydrolysis and condensation reactions. The initial hydrolysis steps lead to the formation of monomeric species such as Zr(OH)³⁺, Zr(OH)₂²⁺, and Zr(OH)₄(aq).[5] As the pH increases or the zirconium concentration rises, these monomers undergo condensation to form polynuclear species. A key intermediate in this process is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is considered a fundamental building block for larger polymeric structures.[6][7] Further polymerization can lead to the formation of higher-order oligomers and, eventually, the precipitation of amorphous zirconium hydroxide (B78521).[5]

Several factors critically influence the speciation and polymerization of zirconium in solution:

-

pH: The extent of hydrolysis and polymerization is strongly pH-dependent. Lower pH favors monomeric species, while increasing pH promotes the formation of polymers.

-

Zirconium Concentration: Higher concentrations of zirconium favor the formation of polymeric species.

-

Temperature: Temperature can affect the kinetics and thermodynamics of the hydrolysis and polymerization reactions.

-

Presence of Complexing Ligands: Anions such as chloride, nitrate, sulfate, and organic ligands like lactate (B86563) can coordinate with zirconium, competing with hydrolysis and influencing the structure and stability of the resulting polymeric species.[2][6] For instance, the presence of fluoride (B91410) ions can significantly reduce the stability of the zirconium oxide film that typically forms in aqueous media.[1]

Quantitative Data on Zirconium Polymerization

The following tables summarize key quantitative data related to the hydrolysis and polymerization of zirconium species in solution. It is important to note that the literature presents a wide range of values for stability constants, reflecting the complexity of the zirconium-water system and the challenges in its experimental investigation.[8][9]

Table 1: Stability Constants (log β) for Monomeric Zirconium Hydroxo Complexes

| Species | log β | Ionic Medium | Temperature (°C) | Reference |

| Zr(OH)³⁺ | 14.3 | 1.0 M (H,Na)ClO₄ | 25 | [10] |

| Zr(OH)₂²⁺ | 27.5 | 1.0 M (H,Na)ClO₄ | 25 | [10] |

| Zr(OH)₃⁺ | 39.6 | 1.0 M (H,Na)ClO₄ | 25 | [10] |

| Zr(OH)₄(aq) | 49.9 | 1.0 M (Na,H)(ClO₄,OH) | 25 | [10] |

Table 2: Stability Constants (log β) for Polynuclear Zirconium Hydroxo Complexes

| Species | log β | Ionic Medium | Temperature (°C) | Reference |

| Zr₂(OH)₂⁶⁺ | 26.2 | 1.0 M (H,Na)ClO₄ | 25 | [10] |

| Zr₄(OH)₈⁸⁺ | 104.9 | 1.0 M (H,Na)ClO₄ | 25 | [10] |

| Zr₃(OH)₄⁸⁺ | - | - | - | [5] |

| Zr₃(OH)₅⁷⁺ | - | - | - | [5] |

Table 3: Thermodynamic Parameters for D,L-lactide Polymerization Initiated with Zirconium Acetylacetonate

| Parameter | Value | Conditions | Reference |

| Enthalpy of Polymerization (ΔH) | -17.8 ± 1.4 kJ mol⁻¹ | Isothermal DSC | [11] |

| Activation Energy (Ea) | 44.51 ± 5.35 kJ mol⁻¹ | 160-220 °C | [11] |

| Entropy of Polymerization (ΔS) | -25.14 J mol⁻¹ K⁻¹ | 160-220 °C | [11] |

Experimental Protocols

Potentiometric Titration for Studying Zirconium Hydrolysis

Potentiometric titration is a classical method to determine the formation constants of metal-ligand complexes, including hydroxo complexes.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of zirconium perchlorate (B79767) (Zr(ClO₄)₄) in perchloric acid (HClO₄) of known concentration to suppress initial hydrolysis.

-

Prepare a standardized sodium hydroxide (NaOH) solution, free from carbonate.

-

Prepare a background electrolyte solution of constant ionic strength, typically sodium perchlorate (NaClO₄).

-

-

Titration Setup:

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

-

Employ a glass electrode and a reference electrode (e.g., Ag/AgCl) connected to a high-precision pH meter or potentiometer.

-

Continuously bubble an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.

-

-

Titration Procedure:

-

A known volume of the zirconium stock solution is mixed with the background electrolyte in the titration vessel.

-

The standardized NaOH solution is added incrementally using a calibrated burette.

-

After each addition, allow the potential to stabilize before recording the value.

-

The titration is continued until a significant change in pH is observed, indicating the formation of hydroxo species and eventually precipitation.

-

-

Data Analysis:

-

The obtained titration data (volume of titrant vs. potential/pH) is analyzed using specialized software (e.g., HYPERQUAD) to refine the stability constants of the various zirconium hydroxo species.

-

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Structural Characterization

EXAFS is a powerful technique for determining the local atomic structure of a specific element in a sample, providing information on coordination numbers, bond distances, and the nature of neighboring atoms.[12]

Methodology:

-

Sample Preparation:

-

Prepare aqueous solutions of zirconium salts (e.g., ZrOCl₂, Zr(NO₃)₄) at the desired concentrations and pH.

-

For solid samples, such as synthesized zirconia powders, the material can be pressed into a pellet or dispersed in a suitable matrix.

-

-

Data Acquisition:

-

EXAFS measurements are performed at a synchrotron radiation source.

-

The sample is placed in the X-ray beam, and the absorption spectrum is recorded across the Zr K-edge.

-

Data is typically collected in transmission or fluorescence mode, depending on the sample concentration.

-

-

Data Analysis:

-

The raw absorption data is processed to extract the EXAFS oscillations (χ(k)). This involves background subtraction and normalization.

-

The k-weighted EXAFS data is then Fourier transformed to obtain a pseudo-radial distribution function, which shows peaks corresponding to different coordination shells around the central zirconium atom.

-

The individual coordination shells are then fitted using theoretical standards to extract structural parameters such as coordination number (N), interatomic distance (R), and the Debye-Waller factor (σ²).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Studies

⁹¹Zr NMR spectroscopy can provide valuable information about the different zirconium species present in solution and in the solid state. However, due to the quadrupolar nature of the ⁹¹Zr nucleus, the signals can be broad.[14] ¹H and ¹³C NMR can also be used to study the interaction of zirconium with organic ligands.

Methodology:

-

Sample Preparation:

-

For solution-state NMR, dissolve the zirconium compound in a suitable deuterated solvent. The choice of solvent is critical to avoid interference with the signals of interest.

-

For solid-state NMR, the powdered sample is packed into a MAS (Magic Angle Spinning) rotor.

-

-

Data Acquisition:

-

NMR spectra are acquired on a high-field NMR spectrometer.

-

For ⁹¹Zr NMR, specialized pulse sequences may be required to acquire spectra from the broad signals.[15]

-

For ¹H and ¹³C NMR, standard acquisition parameters can often be used.

-

-

Data Analysis:

-

The chemical shifts, line widths, and integration of the NMR signals provide information about the chemical environment of the nuclei.

-

Changes in the NMR spectra upon varying parameters like pH or concentration can be used to monitor the formation and interconversion of different zirconium species.

-

Visualization of Zirconium Polymerization Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the polymerization of zirconium species in solution.

Caption: Hydrolysis and polymerization pathway of zirconium(IV) in aqueous solution.

References

- 1. metrohm.com [metrohm.com]

- 2. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. api.pageplace.de [api.pageplace.de]

- 9. tdb.oecd-nea.org [tdb.oecd-nea.org]

- 10. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of D,L–Lactide Polymerization Initiated with Zirconium Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thesis.unipd.it [thesis.unipd.it]

- 13. researchgate.net [researchgate.net]

- 14. Solid-state 91Zr NMR spectroscopy studies of zirconocene olefin polymerization catalyst precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. electronicsandbooks.com [electronicsandbooks.com]

Zirconium Dioxide Synthesis: A Technical Guide to Utilizing Zirconium Ammonium Carbonate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of zirconium dioxide (ZrO₂) from zirconium ammonium (B1175870) carbonate (AZC), a versatile and widely utilized precursor. This document provides a comprehensive overview of the chemical pathways, experimental protocols, and the influence of key parameters on the final properties of the synthesized zirconia, a material of significant interest in catalysis, ceramics, and biomedical applications.

Introduction to Zirconium Ammonium Carbonate as a Precursor

Ammonium zirconium carbonate is a water-soluble, alkaline solution containing complex anionic hydroxylated zirconium polymers.[1][2] Its utility as a precursor for zirconium dioxide stems from its ability to decompose upon heating, yielding zirconia with controllable properties. The decomposition process involves the loss of ammonia, water, and carbon dioxide, leading to the formation of zirconium dioxide.[1][3] The characteristics of the final zirconia product, including its crystalline phase (monoclinic, tetragonal, or cubic), particle size, and surface area, are highly dependent on the synthesis and calcination conditions.[4][5]

Properties of this compound Solution:

| Property | Value | Reference |

| Appearance | Clear, pale liquid | [1] |

| Odor | Ammoniacal | [1] |

| ZrO₂ Content | ~20% w/w | [1] |

| pH | 9-10 | [1] |

| Specific Gravity | 1.36 - 1.38 g/mL | [1] |

| Stability | Stable at ambient temperatures for 6-8 months in a sealed container. May gel at high temperatures. | [1] |

Chemical Pathway: From Precursor to Zirconium Dioxide

The thermal decomposition of this compound is a multi-step process that can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The general reaction pathway involves the evolution of volatile components to yield the solid zirconium dioxide.

The decomposition of the AZC precursor typically occurs in distinct stages:

-

Drying and Dehydration: Initial weight loss is observed at temperatures up to approximately 200°C, corresponding to the removal of physically adsorbed water and some ammonia.

-

Decomposition of Carbonate and Hydroxide (B78521) Groups: In the range of 200°C to 500°C, the primary decomposition occurs with the loss of carbonate and hydroxide groups as carbon dioxide and water.

-

Crystallization: An exothermic peak is often observed in DTA curves around 400-500°C, indicating the crystallization of amorphous zirconia into a specific crystalline phase (typically tetragonal at lower temperatures).[5]

The final crystalline phase of the zirconium dioxide is influenced by the calcination temperature and duration. Generally, the tetragonal phase is formed at lower calcination temperatures, and it can transform into the more stable monoclinic phase at higher temperatures.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Zirconium Dioxide Nanoparticles from Zirconium Ammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of zirconium dioxide (ZrO₂) nanoparticles using zirconium ammonium (B1175870) carbonate as the precursor. The method is based on thermal decomposition, a straightforward and effective technique for producing metallic oxide nanoparticles. Additionally, this document outlines the significant potential of ZrO₂ nanoparticles in drug development and biomedical applications, supported by data from various synthesis methodologies.

Introduction to Zirconium Dioxide Nanoparticles

Zirconium dioxide nanoparticles are attracting considerable attention in the biomedical and pharmaceutical fields due to their excellent biocompatibility, high thermal stability, mechanical strength, and unique chemical properties.[1][2][3] These nanoparticles are being explored for a wide range of applications, including as antimicrobial and anticancer agents, in drug delivery systems, for bio-imaging, and as components of dental and orthopedic implants.[1][2][4][5] Their high surface area and the ability to functionalize their surface make them ideal candidates for carrying therapeutic agents.[1][4]

The synthesis route and precursors used significantly influence the physicochemical properties of ZrO₂ nanoparticles, such as their crystalline phase (monoclinic, tetragonal, or cubic), particle size, and surface morphology, which in turn affect their biological activity and application potential.[6] Zirconium ammonium carbonate is an economically viable precursor for the synthesis of zirconia nanoparticles.[7]

Experimental Protocol: Synthesis of ZrO₂ Nanoparticles via Thermal Decomposition of this compound

This protocol details the thermal decomposition of this compound to synthesize zirconium dioxide nanoparticles.

2.1. Materials

-

This compound ((NH₄)₂[Zr(CO₃)₂(OH)₂]) solution or powder

-

Ceramic crucible

-

High-temperature muffle furnace

-

Mortar and pestle (optional, for grinding the precursor if it is not a fine powder)

2.2. Procedure

-

Precursor Preparation:

-

If starting with a this compound solution, first dry the solution to obtain the precursor powder. This can be achieved by heating the solution in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved, indicating all the solvent has evaporated.

-

If starting with a solid precursor, ensure it is a fine powder. If necessary, gently grind the this compound using a mortar and pestle.

-

-

Sample Placement:

-

Accurately weigh a desired amount of the dried this compound precursor powder and place it into a ceramic crucible.

-

-

Calcination:

-

Place the crucible containing the precursor into a high-temperature muffle furnace.

-

Ramp up the temperature of the furnace to the desired calcination temperature. A temperature range of 550-650°C is typically associated with the decomposition of the carbonate and the formation of the tetragonal phase of zirconia.[7]

-

Hold the temperature constant for a specified duration, typically 2-4 hours, to ensure complete decomposition of the precursor and crystallization of the zirconia nanoparticles.[8]

-

-

Cooling and Collection:

-